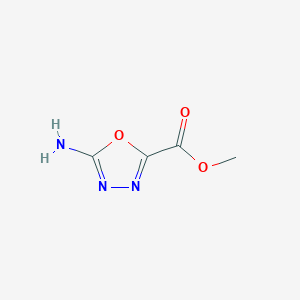

Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-9-3(8)2-6-7-4(5)10-2/h1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWFECRBIKAPGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Acylthiosemicarbazides

One classical method involves the cyclization of acylthiosemicarbazides under oxidative conditions to form 2-amino-1,3,4-oxadiazoles. The acylthiosemicarbazide is derived from the corresponding hydrazide and is subjected to oxidation to close the ring.

Oxidizing agents : Iodine in the presence of potassium iodide, sodium hypochlorite, or 1,3-dibromo-5,5-dimethylhydantoin have been used effectively to promote cyclization with good yields (up to 97%) under mild conditions.

Reaction conditions : Typically carried out in ethanol or other suitable solvents, sometimes with heating, with reaction times varying from 1 to several hours.

Advantages : This method is cost-effective and scalable, suitable for gram-scale synthesis.

Limitations : Requires preparation of acylthiosemicarbazides, which can be multi-step and sometimes expensive.

One-Pot Synthesis from Carboxylic Acids and Amination

A modern, streamlined approach involves a one-pot synthesis that combines the formation of the oxadiazole ring and functionalization steps.

Procedure : Carboxylic acids are reacted with reagents such as O-benzoyl hydroxylamine, triphenylphosphine, lithium tert-butoxide, and copper(II) acetate in anhydrous 1,4-dioxane at 40 °C for 18 hours.

Outcome : This method yields 2-amino-5-substituted 1,3,4-oxadiazoles after purification by flash column chromatography and preparative thin-layer chromatography.

Benefits : Mild reaction conditions, fewer steps, and good functional group tolerance.

Cyclization of Semicarbazones via Oxidative Methods

Another approach involves the condensation of semicarbazide with aldehydes to form semicarbazones, which are then cyclized oxidatively.

Oxidants used : Iodine, bromine in acetic acid, hypervalent iodine reagents, and electro-oxidative conditions have been reported.

Example : Bromine in alkaline medium facilitates oxidative cyclization of semicarbazones to 2-amino-5-substituted 1,3,4-oxadiazoles.

Advantages : High regioselectivity and yields; some methods use environmentally friendly oxidants and mild conditions.

Challenges : Availability of aldehyde precursors and handling of oxidative reagents.

Desulfurization of Thiosemicarbazides

Thiosemicarbazides can be converted into 2-amino-1,3,4-oxadiazoles by oxidative desulfurization.

Reagents : Lead dioxide, iodobenzene followed by Oxone, or carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are effective.

Conditions : Heating in organic solvents such as alkanols or amides at temperatures ranging from 85 °C to 200 °C.

Yield and selectivity : Optimized temperature and solvent choice improve yield and reduce side products like 5-substituted-2-mercapto-1,3,4-triazoles.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Cyclization of Acylthiosemicarbazides | Iodine/KI, sodium hypochlorite, 1,3-dibromo-5,5-dimethylhydantoin; ethanol; mild heating | High yield, gram-scale production | Multi-step precursor synthesis | Up to 97 |

| One-Pot Synthesis from Carboxylic Acids | O-benzoyl hydroxylamine, triphenylphosphine, Cu(II) acetate; 40 °C, 18 h | Mild conditions, fewer steps | Longer reaction time | Moderate to high |

| Oxidative Cyclization of Semicarbazones | Bromine in acetic acid, hypervalent iodine, electro-oxidation | Regioselective, environmentally friendly options | Requires aldehyde precursors | High |

| Desulfurization of Thiosemicarbazides | Lead dioxide, EDC·HCl, iodobenzene/Oxone; heating 85-200 °C | High yields, good selectivity | Use of toxic reagents, high temp | High |

Detailed Experimental Example: Cyclization Using Iodine Oxidation

Starting material : Acylthiosemicarbazide derived from methyl 2-carboxylic acid hydrazide.

Procedure : The acylthiosemicarbazide is dissolved in ethanol with sodium hydroxide and iodine in the presence of potassium iodide. The mixture is heated under reflux for several hours.

Work-up : After completion, the mixture is cooled, filtered, and the product is isolated by crystallization.

Result : Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate is obtained in yields around 60-70%.

Notes on Purification and Characterization

Purification methods commonly include flash column chromatography and preparative thin-layer chromatography to achieve high purity.

Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), Fourier-transform infrared spectroscopy (FT-IR), and mass spectrometry (MS).

The disappearance of NH protons in NMR and characteristic IR bands confirm successful oxadiazole ring formation.

Summary of Research Findings and Recommendations

The choice of preparation method depends on available starting materials, desired scale, and environmental considerations.

Oxidative cyclization of acylthiosemicarbazides using iodine or related oxidants is a well-established, high-yielding method suitable for methyl 5-amino-1,3,4-oxadiazole-2-carboxylate.

One-pot synthesis methods offer streamlined routes with mild conditions but may require more specialized reagents.

Desulfurization and semicarbazone cyclization provide alternative routes with different reagent profiles and operational parameters.

Optimization of temperature, solvent, and oxidant is critical to maximize yield and minimize side products.

This comprehensive review of preparation methods for methyl 5-amino-1,3,4-oxadiazole-2-carboxylate integrates diverse synthetic strategies validated by recent literature and patents, providing a solid foundation for researchers aiming to synthesize this compound efficiently and reliably.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as bromine in acetic acid.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidizing Agents: Bromine, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different substituents, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the activity of key enzymes involved in bacterial cell wall synthesis or disrupt essential metabolic pathways . In anti-cancer applications, it may act on enzymes like thymidylate synthase or histone deacetylase, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Notes:

- Ethyl vs.

- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., 4-methoxyphenyl, thiophene) introduce π-π stacking interactions and electronic effects, enhancing applications in drug design .

- Steric Effects : Bulky groups like tert-butyl (C₈H₁₂N₂O₃) reduce reactivity in nucleophilic substitutions but improve thermal stability .

Key Observations :

- Catalyst-Free Methods : Visible-light-promoted cyclization offers eco-friendly synthesis of aryl-substituted derivatives with high yields (e.g., 90% for 4-methoxyphenyl analogue) .

- Halogenation : Brominated intermediates (e.g., ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate) enable further functionalization via cross-coupling reactions .

Biological Activity

Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential therapeutic applications.

Overview of Oxadiazole Derivatives

The oxadiazole ring system has been recognized for its biological significance and utility in drug design. Compounds featuring this scaffold exhibit a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate belongs to this class and has shown promising results in various studies.

Synthesis Methods

The synthesis of methyl 5-amino-1,3,4-oxadiazole-2-carboxylate can be achieved through several methods:

- Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield by applying microwave radiation to accelerate the cyclization process.

- One-Pot Reactions : Utilizing coupling reagents such as propanephosphonic anhydride (T3P) allows for the efficient formation of oxadiazole derivatives from acylhydrazides and isocyanates under mild conditions.

Antimicrobial Activity

Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate has demonstrated notable antimicrobial properties against various pathogens. Studies have shown:

- Inhibition of Mycobacterium tuberculosis : In vitro studies indicate that compounds with the oxadiazole moiety exhibit significant inhibition rates against Mycobacterium tuberculosis strains. For example, derivatives have shown MIC values as low as 0.045 µg/mL against resistant strains .

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Methyl Oxadiazole | 0.045 | Mycobacterium tuberculosis |

| Compound 4a | 0.88 | Non-replicating Mtb |

Anticancer Activity

Research has also highlighted the anticancer potential of methyl 5-amino-1,3,4-oxadiazole-2-carboxylate:

- Cytotoxicity Against Cancer Cell Lines : Compounds derived from the oxadiazole framework have exhibited cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia). Notably, some derivatives showed IC50 values lower than established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 10.38 | Doxorubicin |

| U937 | <10 | Not specified |

The mechanism by which methyl 5-amino-1,3,4-oxadiazole-2-carboxylate exerts its biological effects is multifaceted:

- Apoptosis Induction : Studies using flow cytometry revealed that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of p53 and caspase pathways .

- Inhibition of Enzymatic Activity : Selective inhibition of carbonic anhydrases related to cancer progression has been observed with certain oxadiazole derivatives at nanomolar concentrations .

Case Studies

Several case studies illustrate the compound's efficacy:

Q & A

Q. What are the common synthetic routes for Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors. A widely used method involves reacting methyl hydrazinoacetate with carbon disulfide under reflux in ethanol, followed by oxidation with hydrogen peroxide in the presence of a base (e.g., NaOH) to form the oxadiazole ring . Key optimization steps include:

- Temperature control (reflux at ~80°C) to prevent side reactions.

- Use of anhydrous solvents to minimize hydrolysis of intermediates.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency and reduce waste .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the singlet corresponding to the methyl ester (~3.8 ppm) and the amino proton resonance (~5.5 ppm, broad).

- ¹³C NMR : Peaks at ~165-170 ppm (ester carbonyl) and ~155-160 ppm (oxadiazole ring carbons) confirm the structure .

- IR Spectroscopy : Stretching vibrations at ~1750 cm⁻¹ (C=O ester), ~3350 cm⁻¹ (N-H amino), and ~1600 cm⁻¹ (C=N oxadiazole) are diagnostic .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ at m/z 158.1 confirms the molecular formula (C₅H₅N₃O₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate derivatives across different pharmacological studies?

- Methodological Answer : Discrepancies often arise from variations in derivative substituents, assay conditions, or cell lines. For example:

- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., nitro) show higher potency (IC₅₀ < 10 µM) against leukemia cells (U-937) compared to electron-donating groups (IC₅₀ > 20 µM) .

- Assay Validation : Use standardized protocols (e.g., MTT assay) with positive controls (e.g., doxorubicin) and replicate experiments across multiple cell lines (e.g., MCF-7, HeLa) to ensure reproducibility .

Cross-referencing structural data (e.g., X-ray crystallography) with activity profiles can clarify structure-activity relationships (SAR) .

Q. What strategies enhance the bioavailability of Methyl 5-amino-1,3,4-oxadiazole-2-carboxylate in preclinical studies, and how are formulation challenges addressed?

- Methodological Answer : Bioavailability is limited by poor aqueous solubility. Strategies include:

- Co-solvent Systems : Use DMSO/PEG300/Tween 80 mixtures (e.g., 10% DMSO, 40% PEG300, 50% saline) to maintain solubility in vivo .

- Prodrug Design : Ester hydrolysis to the carboxylic acid derivative improves water solubility and tissue penetration .

- Nanocarriers : Liposomal encapsulation or polymeric nanoparticles enhance stability and target-specific delivery .

Pharmacokinetic studies (e.g., HPLC-MS plasma analysis) are critical to monitor metabolite formation and bioavailability .

Key Considerations for Researchers

- Contradictory Data : Always validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation) .

- Structural Modifications : Prioritize substituents at the 5-position of the oxadiazole ring, as they significantly influence bioactivity .

- Safety Protocols : Adhere to GHS guidelines (e.g., H315/H319 hazards) for handling and storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.